Product packaging for N-Fmoc DMNB-L-serine(Cat. No.:CAS No. 628280-43-3)

N-Fmoc DMNB-L-serine

Cat. No.: B030681
CAS No.: 628280-43-3
M. Wt: 522.5 g/mol
InChI Key: GEIDGZJCBUYWDB-QFIPXVFZSA-N
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Description

N-Fmoc DMNB-L-serine is a sophisticated, orthogonally protected amino acid derivative designed for advanced peptide synthesis and chemical biology research. Its core value lies in the incorporation of two distinct protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino function, which is standard for solid-phase peptide synthesis (SPPS), and the photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group capping the side-chain hydroxyl of serine. This strategic protection allows for the sequential, chemoselective deprotection of the amino acid. The Fmoc group can be removed under mild basic conditions (e.g., piperidine) to facilitate peptide chain elongation, while the DMNB group remains completely stable. The critical function of this compound is realized upon completion of synthesis; exposure to near-UV light (typically ~350 nm) efficiently cleaves the DMNB group, liberating the native serine side-chain without affecting the peptide backbone or other sensitive functional groups. This mechanism of photodeprotection is invaluable for the site-specific incorporation of serine residues that must be masked during synthesis and then unveiled spatiotemporally. Primary applications include the synthesis of complex, side-chain-sensitive peptides, the development of photoremovable protecting group strategies, and the creation of "caged" peptides or biomaterials where biological activity is controlled by light. It is particularly crucial in studies of protein function, the construction of peptide microarrays, and the fabrication of light-responsive drug delivery systems, providing researchers with precise, external control over molecular structure and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N2O9 B030681 N-Fmoc DMNB-L-serine CAS No. 628280-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIDGZJCBUYWDB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514485
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628280-43-3
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Fmoc Dmnb L Serine and Its Derivatives

General Synthesis Strategies

General strategies for synthesizing N-Fmoc DMNB-L-serine involve sequential protection and modification steps starting from L-serine.

Protection of L-serine Amino Group with Fmoc

The protection of the amino group of L-serine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard procedure in peptide chemistry. This protection is typically achieved by reacting L-serine with a source of the Fmoc group, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, under basic conditions. For instance, Fmoc-L-serine can be synthesized from L-serine and 9-fluorenylmethyl chloroformate in the presence of a base like sodium carbonate in a mixture of water and an organic solvent such as 1,4-dioxane (B91453) chemicalbook.com. This reaction selectively protects the alpha-amino group, leaving the hydroxyl group available for further modification. Fmoc-protected amino acids are widely used in peptide synthesis and bioconjugation applications, offering stability and selective deprotection chemimpex.com.

Introduction of the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Moiety

The introduction of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety onto the hydroxyl group of the Fmoc-protected serine is a key step in synthesizing this compound. This typically involves reacting Fmoc-L-serine with a DMNB halide, such as 4,5-dimethoxy-2-nitrobenzyl bromide, under basic conditions to facilitate the ether formation at the serine hydroxyl group. The DMNB group serves as a photocleavable protecting group, which can be removed by irradiation with visible light, often at around 405 nm nih.govtocris.com. This controlled cleavage allows for the release of the free serine hydroxyl group.

Purification Techniques for High Purity this compound

Obtaining high purity this compound is essential for its successful use in subsequent reactions, particularly in solid-phase peptide synthesis. Standard purification techniques in organic chemistry are employed. These may include extraction, precipitation, and chromatography. Preparative HPLC is a common method used to purify peptides and modified amino acids, separating compounds based on their polarity and other chemical properties nih.gov. Crystallization can also be used to increase the purity of chemical compounds google.com. The purity of the final product is often confirmed by analytical methods such as HPLC and NMR spectroscopy chemicalbook.comnih.gov. Chemical purity ranging from about 90% to 100% is often desired, and can be assessed using techniques like HPLC google.com.

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound is designed as a building block for solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of a photocaged serine residue into a growing peptide chain. SPPS offers significant advantages, including the ability to carry out reactions in a single vessel and easy removal of excess reagents and byproducts by washing beilstein-journals.org.

Incorporation of this compound as a Building Block

This compound can be directly incorporated into peptides using standard Fmoc-based SPPS protocols nih.gov. In SPPS, the peptide chain is assembled amino acid by amino acid on a solid support beilstein-journals.org. Fmoc-protected amino acids, including this compound, are coupled to the growing peptide chain using activating reagents beilstein-journals.orgmdpi.com. The Fmoc group on the alpha-amino group is a temporary protecting group that is removed in each cycle to allow the coupling of the next amino acid beilstein-journals.org. The DMNB group on the serine side chain remains intact during the peptide chain elongation due to its stability under the basic conditions used for Fmoc deprotection nih.gov. This allows for the synthesis of peptides containing a "caged" serine residue at a specific position.

Side-Chain Protecting Group Cleavage Strategies

The DMNB group on the serine side chain is designed for photochemical cleavage. This cleavage is typically achieved by irradiation with UV or visible light of an appropriate wavelength, often around 300-405 nm, depending on the specific nitrobenzyl derivative. nih.govwikipedia.orgnih.govthieme-connect.de The photolysis of nitrobenzyl-derived ethers proceeds through an aci-nitro tautomer intermediate, leading to the release of the free hydroxyl group and a nitrosoaldehyde byproduct. psu.edu

In the context of peptide synthesis or biological applications, the photolytic cleavage offers spatial and temporal control over the deprotection event, allowing the release of the reactive serine hydroxyl group at a specific time and location. nih.govwikipedia.orgnih.gov While efficient, the photoproducts of nitrobenzyl groups can sometimes undergo side reactions, such as imine formation. wikipedia.org The efficiency of photodeprotection can be influenced by factors such as solvent and the presence of aldehyde trapping agents. thieme-connect.de

Advanced Synthetic Approaches

Advanced synthetic approaches for protected amino acids, including Fmoc-protected serine derivatives, often focus on improving efficiency, purity, and yield, as well as enabling the synthesis of modified or phosphorylated analogs.

One-Pot Synthesis Techniques for Fmoc-Protected Phosphorylated Serine Analogs

While specific one-pot synthesis techniques for this compound were not extensively detailed in the search results, research on related Fmoc-protected phosphorylated serine analogs provides relevant insights into one-pot strategies in this area. For instance, cost-effective one-pot syntheses of Fmoc-O-benzylphospho-L-serine, a common building block for phosphopeptide synthesis, have been developed. researchgate.net These methods often involve the in situ formation of reactive intermediates and can be scaled up to produce significant quantities. researchgate.net

One-pot procedures for the preparation of N-carbamate protected amino acids, including Fmoc-amino acids, have also been reported, often involving the in situ generation of activated Fmoc species from Fmoc-chloride or similar reagents, followed by reaction with the amino acid. acs.org These methods aim to minimize by-product formation and simplify purification. acs.org

Stereochemical Considerations and Racemization Prevention during Synthesis

Maintaining stereochemical integrity, particularly at the α-carbon of the amino acid, is paramount during the synthesis of protected amino acids like this compound to prevent racemization. The Fmoc group itself is generally considered to minimize epimerization during coupling reactions in peptide synthesis compared to some other protecting groups. researchgate.netug.edu.pl

However, certain synthetic steps, particularly those involving activation of the carboxyl group or carried out under basic conditions, can be prone to racemization. Strategies to prevent racemization often involve the careful selection of coupling reagents, reaction conditions (e.g., temperature, solvent, base), and the use of additives that suppress epimerization. For instance, the use of specific activating reagents or the formation of stable ionic adducts have been explored to prevent side reactions that can lead to racemization and impurity formation during Fmoc protection. researchgate.nettandfonline.com

Preparation of Dipeptide-Free N-Fmoc Amino Acids

The formation of dipeptide impurities is a known challenge during the synthesis of N-Fmoc amino acids, particularly when using certain acylating reagents like Fmoc-Cl or Fmoc-OSu. acs.orgresearchgate.nettandfonline.comcore.ac.uk These impurities arise from the reaction of the newly formed Fmoc-amino acid with unreacted starting amino acid. researchgate.netcore.ac.uk

Methods to prepare dipeptide-free N-Fmoc amino acids often involve optimized reaction conditions and purification strategies. One two-step method involves the initial formation of a stable dicyclohexylammonium-amino acid ionic adduct, followed by reaction with Fmoc-N-hydroxysuccinimide (Fmoc-Nosu) under mild alkaline conditions. researchgate.nettandfonline.com This approach moderates the nucleophilicity of the amino acid carboxylate, reducing the formation of dipeptide by-products. researchgate.nettandfonline.com Other approaches utilize different coupling reagents or involve intermediate silylation to prevent amino acid oligomerization. organic-chemistry.orgnih.gov The purity of the resulting Fmoc-amino acids is typically assessed by techniques like HPLC. researchgate.nettandfonline.com

N Fmoc Dmnb L Serine As a Photolabile Protecting Group Ppg in Chemical Biology

Principles of Photolabile Caging and Uncaging Mechanisms

Photolabile caging involves the covalent attachment of a photoreactive group (the cage) to a biologically active molecule at a site critical for its function. This modification renders the molecule inactive. Uncaging is the process where irradiation with light of a specific wavelength cleaves the bond between the cage and the molecule, releasing the active compound nih.gov. The DMNB group is a derivative of the ortho-nitrobenzyl (NB) chromophore, a commonly used class of PPGs nih.govnih.gov.

Photoactivation Wavelengths and Light-Control

Ortho-nitrobenzyl chromophores, including the DMNB group, are typically photolyzed by ultraviolet (UV) light nih.govnih.gov. DMNB and its derivatives, such as 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), exhibit longer-wavelength absorption compared to simpler nitrobenzyl groups, with an absorption maximum around 355 nm thermofisher.com. This allows for more efficient absorption of light in the 340–360 nm range thermofisher.com. While UV light in this range is commonly used for DMNB uncaging, some studies have explored uncaging of DMNB-caged compounds, like DMNB-glycine, using light at 405 nm rsc.org. The use of UV light, however, carries the potential for cellular damage in biological experiments nih.gov. Modifications to caging group structures have been explored to enable uncaging with visible light, and some reports suggest that DMNB-caged unnatural amino acids can be deprotected by visible blue light, offering a potential advantage for live cell studies nih.govnih.gov. Precise temporal and spatial control over biological processes can be achieved by controlling the timing and location of the light stimulus nih.govresearchgate.net.

Photolysis Kinetics and Efficiency

The efficiency of a photolabile protecting group is characterized by its extinction coefficient and quantum yield of photolysis instras.com. The extinction coefficient relates to how strongly the chromophore absorbs light at a given wavelength, while the quantum yield represents the number of molecules that undergo photochemical reaction per photon absorbed instras.com. DMNB caging groups generally possess higher extinction coefficients compared to some other nitrobenzyl cages, but their quantum yields of photolysis are often lower thermofisher.cominstras.com.

Influence of Solvent Environment on Photochemical Processes

The solvent environment plays a significant role in influencing photochemical reactions, including the uncaging of DMNB-protected compounds researchgate.netsolubilityofthings.comnumberanalytics.comwiley-vch.denih.gov. Solvents can affect the stability and dynamics of excited states, influence energy transfer processes, and even participate directly in the reaction mechanism researchgate.netsolubilityofthings.comnih.gov. Factors such as solvent polarity and the ability of the solvent to form hydrogen bonds with the solute can significantly impact the rate and efficiency of photolysis researchgate.netnumberanalytics.comnih.gov. For example, solvent polarity can influence the stability of reaction intermediates and transition states, thereby affecting regioselectivity and reaction outcomes numberanalytics.com. Ultrafast spectroscopy studies can reveal how different solvation environments affect the nonadiabatic dynamics of excited-state processes nih.gov.

Design and Engineering of Caged Biomolecules

The design of caged biomolecules involves strategically attaching a PPG to a specific functional group whose masking is intended to control the molecule's activity nih.govnih.gov. In the case of N-Fmoc DMNB-L-serine, the DMNB group is attached to the hydroxyl side chain of serine medchemexpress.com. This caging strategy is particularly useful for controlling processes that depend on the hydroxyl group, such as phosphorylation or hydrogen bonding interactions medchemexpress.com.

Strategic Placement of DMNB-caged Serine within Peptides

The incorporation of DMNB-caged serine into peptides is typically achieved through solid-phase peptide synthesis (SPPS) using this compound as a building block annualreviews.orgresearchgate.netpeptide.com. The Fmoc group allows for standard SPPS protocols, while the DMNB group remains in place until photochemical cleavage is desired thermofisher.comresearchgate.net. This approach enables the site-specific introduction of the caged serine residue at any desired position within the peptide sequence nih.govrsc.org.

The strategic placement of DMNB-caged serine within a peptide sequence is crucial for controlling its biological function. By caging a serine residue that is essential for activity (e.g., a site of phosphorylation, a catalytic residue, or a residue involved in binding), the peptide's function can be suppressed until light-induced uncaging restores the free hydroxyl group medchemexpress.comnih.govresearchgate.netnih.govrsc.org. For example, replacing a phosphorylatable serine residue with DMNB-caged serine can block phosphorylation and downstream signaling events until uncaging occurs medchemexpress.com. This allows researchers to study the temporal dynamics of phosphorylation-dependent processes with high precision medchemexpress.com. The ability to site-specifically incorporate caged amino acids using techniques like genetic code expansion further expands the possibilities for engineering caged proteins with tailored photolabile control nih.govrsc.org.

Development of Wavelength-Selective Photocleavage Systems for Peptide Mixtures

The development of wavelength-selective photocleavage systems allows for the independent activation of different molecules within a mixture by using light of specific wavelengths. This is achieved by utilizing PPGs with distinct absorption maxima. The DMNB group, with its absorption around 355-365 nm, is a key component in such systems. thermofisher.comresearchgate.net Research has demonstrated the possibility of selectively uncaging molecules by irradiating a mixture of compounds caged with different PPGs at wavelengths corresponding to their respective absorption peaks. researchgate.netresearchgate.net

Studies have shown that binary mixtures of cysteine derivatives protected with different photolabile groups, including DMNB-based ones, can undergo wavelength-selective photocleavage. For example, selective photolysis was achieved for peptides containing different S-protected cysteine residues by irradiation at specific wavelengths, such as > 402 nm or > 436 nm, followed by irradiation at > 325 nm. researchgate.net This highlights the potential for orthogonal control over peptide activation within a mixture using DMNB and other chromophores with distinct photochemical properties. The ability to control which group is activated is achieved by selecting the appropriate irradiation wavelength, an influence external to the reaction mixture itself. researchgate.net

Two-Photon Activatable Systems Utilizing DMNB and Related Chromophores

Two-photon excitation offers the advantage of localized activation in a defined volume within a tissue or sample, typically using near-infrared light. nih.gov This is particularly useful for biological applications requiring high spatial precision. The DMNB chromophore has been utilized in the development of two-photon activatable systems. nih.govnih.gov

Two-photon uncaging using the DMNB chromophore was shown to be possible in living cells. nih.gov While the absorption maximum of DMNB is in the UV range (around 355 nm), two-photon excitation utilizes longer wavelengths (e.g., 720 nm for DMNB-caged fluorescein), where the probability of simultaneous absorption of two photons is highest at the focal point of the laser. nih.gov This allows for the activation of caged compounds deep within biological samples with minimal damage outside the focal volume. The extent of two-photon uncaging can be controlled by adjusting parameters such as laser intensity and duration. nih.gov

Control of Biological Processes with Spatiotemporal Precision

Photolabile protecting groups, including those based on the DMNB chromophore, are powerful tools for controlling biological processes with high spatiotemporal precision. By caging a bioactive molecule, its activity is suppressed until light-induced cleavage releases the active form at a specific time and location. nih.govresearchgate.net

Light-Triggered Release of Bioactive Peptides

The DMNB group has been successfully employed for the light-triggered release of bioactive peptides. By incorporating a DMNB-caged amino acid, such as a modified serine residue, into a peptide sequence, the peptide's activity can be controlled by light. acs.org

One application involves anchoring peptides to surfaces, such as cell membranes, via a photocleavable linker containing a DMNB moiety. Irradiation with light triggers the cleavage of the linker, releasing the peptide from the surface. This strategy has been used to anchor and release cell-permeable peptides, hormones, and blood-clotting agents from erythrocytes, allowing them to exert their biological effects upon photolytic release. researchgate.net This approach provides a method for protecting peptides from degradation and controlling their delivery in a spatiotemporally controlled manner.

Previously, serine was caged with a 4,5-dimethoxy-2-nitrobenzyl group (DMNb) and successfully applied in photorelease studies with peptides. acs.org This demonstrates the direct relevance of a DMNB-caged serine derivative in enabling light-triggered peptide release for modulating biological activity.

Temporal Modulation of Ligand-Protein Interactions

Photocaging allows for the temporal control of ligand binding to proteins. acs.org By caging a ligand that interacts with a protein, its binding is blocked. Upon irradiation with light, the cage is released, activating the ligand and allowing it to bind to the protein and modulate its activity. acs.org

Nitrobenzyl derivatives, including DMNB, are commonly used PPGs for this purpose due to their relative stability and cleavage with UV light (e.g., 365 nm). acs.orgresearchgate.net This light-induced activation enables researchers to study the kinetics and effects of ligand-protein interactions with high temporal resolution. For instance, flash photolysis of caged cyclic AMP (DMNB-cAMP) has been used to rapidly elevate intracellular cAMP concentrations and study the kinetics of ion channel modulation in neurons, demonstrating how rapid changes in signaling molecules can influence cellular processes. nih.gov

Spatial Control in Hydrogel Systems for Cell-Surface Interactions

Hydrogel systems are widely used as scaffolds in tissue engineering and cell biology, mimicking the extracellular matrix. mdpi.comd-nb.info Incorporating photolabile groups into hydrogels allows for the spatial and temporal control of their properties and the interactions between cells and the hydrogel surface. nih.govrsc.org

Applications of N Fmoc Dmnb L Serine in Peptide and Protein Engineering

Development of Modified Peptides and Peptidomimetics

The synthesis of peptides with non-natural modifications is a cornerstone of modern medicinal chemistry and chemical biology. N-Fmoc DMNB-L-serine serves as a key building block in solid-phase peptide synthesis (SPPS) for creating peptides with temporarily masked serine hydroxyl groups. nih.govsemanticscholar.org

The primary unique functionality conferred by the DMNB group is photocleavability. wikipedia.org The DMNB moiety effectively "cages" the hydroxyl group of the L-serine residue, rendering it inert. medchemexpress.com This caged state is stable under standard peptide synthesis and purification conditions. thieme-connect.de However, upon irradiation with UV light, typically around 365 nm, the DMNB group is cleaved, liberating the natural serine hydroxyl group in a traceless manner. nih.govresearchgate.net

This process provides an exceptional level of control, allowing scientists to activate a peptide's function at a specific time and location. nih.gov The ability to initiate a biological process on demand by simply shining a light is a powerful technique for creating sophisticated, conditionally activated peptides.

Table 1: Properties of the DMNB Photocleavable Group

PropertyDescriptionReference
Activation Method Irradiation with UV light (typically ~365 nm) nih.gov
Cleavage Result Traceless removal, regenerating the native serine hydroxyl group nih.gov
Key Advantage High spatial and temporal control over peptide/protein activation acs.orgnih.gov
Compatibility Stable to standard Fmoc-based solid-phase peptide synthesis conditions thieme-connect.de

By protecting the serine hydroxyl group, the DMNB cage enhances the stability of the peptide against specific biological modifications. A primary example is the prevention of phosphorylation. Serine residues are common sites for phosphorylation by kinases, a critical post-translational modification that often acts as a molecular switch to control protein activity, localization, and interactions.

Incorporating DMNB-caged serine at a specific site blocks the ability of kinases to phosphorylate that residue. medchemexpress.com This allows for the creation of peptides whose biological activity can be switched "on" by light. For instance, a peptide that requires phosphorylation to be active can be synthesized with this compound. In its caged form, the peptide remains inactive. Upon light-induced uncaging, the exposed serine becomes a substrate for kinases, leading to phosphorylation and the activation of the peptide's biological function. medchemexpress.com This method provides a powerful way to study the downstream effects of specific phosphorylation events.

Chemical Biology Probes and Tools

The unique properties of this compound make it an ideal reagent for the development of sophisticated chemical probes and tools to dissect complex biological systems.

The DMNB group itself can serve as a unique chemical handle for site-directed labeling and manipulation of proteins. nih.gov Recent advancements have led to the development of a high-affinity monoclonal antibody that specifically recognizes and binds to the DMNB caging group. nih.gov

This discovery enables a powerful orthogonal strategy for protein manipulation:

Synthesis: A protein of interest is produced (either by chemical synthesis or biosynthetic incorporation) to include a DMNB-caged serine at a specific surface-exposed site. nih.gov

Selective Capture: The DMNB-specific antibody is used to selectively capture and immobilize the caged protein from complex biological mixtures, such as cell lysates, via immunoprecipitation. nih.gov

Light-Controlled Release: The captured protein can then be released from the antibody in its native, functional form by irradiating the complex with UV light, which cleaves the DMNB tag. nih.govnih.gov

This "capture and release" methodology allows for the isolation and functional study of specific proteins with high purity and under mild, controlled conditions.

Table 2: Application of DMNB-Serine in Protein Manipulation

StepTechniquePurposeReference
1. Incorporation Solid-Phase Peptide Synthesis / Unnatural Amino Acid IncorporationSite-specifically install the DMNB-caged serine into a protein. nih.gov
2. Capture Immunoprecipitation using DMNB-specific antibodyIsolate the DMNB-tagged protein from complex mixtures. nih.gov
3. Release UV Light Irradiation (~365 nm)Release the native protein from the antibody for downstream analysis. nih.govnih.gov

The ability to control the availability of a serine hydroxyl group allows for precise studies of its role in protein structure and function. By incorporating DMNB-L-serine, researchers can investigate the "before" and "after" states of a specific serine residue. For example, one can assess how the presence of a bulky, caged group at a particular position affects protein folding or its ability to bind to a partner molecule. Subsequent uncaging with light restores the native serine, allowing for the immediate observation of any changes in structure or function that result from the newly exposed hydroxyl group.

This compound is instrumental in synthesizing caged substrates, inhibitors, or binding partners to study enzyme mechanisms and protein-protein interactions. researchgate.net For example, if a serine residue within a peptide substrate is critical for recognition by an enzyme, a peptide with that serine caged will be unable to be processed. By uncaging the peptide within a solution containing the enzyme, the catalytic reaction can be initiated at a precise moment, allowing for detailed kinetic analysis of the enzyme's activity. medchemexpress.com

Similarly, if a serine's phosphorylation is required for a protein-protein interaction, a DMNB-caged version of the protein can be introduced into a system. The interaction will be blocked until the moment of light activation, which permits the serine to be phosphorylated, thereby triggering the interaction. This provides a clear and controllable method for studying the dynamics and consequences of phosphorylation-dependent protein interactions. medchemexpress.com

Therapeutic Peptide and Protein Design

The strategic incorporation of modified amino acids is a cornerstone of modern therapeutic peptide and protein design. This compound, a derivative of the amino acid L-serine, serves as a critical building block in this field. It features two key chemical moieties: the Fluorenylmethyloxycarbonyl (Fmoc) group, which facilitates its use in standard solid-phase peptide synthesis (SPPS), and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a photolabile caging moiety attached to the serine side-chain. This DMNB group allows for the controlled, light-induced release of the native serine residue, providing precise spatiotemporal control over molecular activity.

Design and Synthesis of Novel Peptide Therapeutics

The use of this compound enables the synthesis of "caged" peptides, where the biological activity is temporarily masked by the DMNB group. This approach is particularly valuable in designing peptide therapeutics that require activation at a specific time and location, thereby minimizing off-target effects. The DMNB group is orthogonal to standard deprotection strategies in Fmoc-based SPPS, which typically use acidic conditions. acs.orgiris-biotech.de Photocleavage with UV light provides a mild and highly specific method for deprotection, leaving other functional groups within the peptide intact. nih.gov

This methodology allows for the creation of prodrugs that remain inert until irradiated. For instance, a cytotoxic peptide can be synthesized with a caged serine in its active site. The inactive peptide can be administered and circulated systemically with reduced toxicity. Upon exposure to light at the target tissue, the DMNB group is cleaved, uncaging the serine, restoring the peptide's active conformation, and initiating its therapeutic action. Research has focused on optimizing the photolytic cleavage conditions to ensure high efficiency and minimal side reactions. google.com

FeatureDescriptionRelevance in Peptide Synthesis
Protecting Group N-α-FmocEnables step-wise addition of the amino acid during standard Solid-Phase Peptide Synthesis (SPPS).
Caging Group O-DMNB (4,5-dimethoxy-2-nitrobenzyl)A photolabile protecting group on the serine hydroxyl side-chain. nih.gov
Cleavage Method UV Irradiation (~365 nm)Allows for specific and controlled deprotection under neutral and mild conditions. nih.gov
Orthogonality The DMNB group is stable to the acidic and basic conditions used for Fmoc and side-chain deprotection in SPPS. iris-biotech.deFacilitates the selective uncaging of the serine residue without disturbing the rest of the peptide structure.

Engineering Proteins with Enhanced Properties

In protein engineering, this compound is used to install a photoswitch, enabling precise control over protein function. instras.com By incorporating a DMNB-caged serine at a critical position—such as an enzyme's active site, a phosphorylation site, or a protein-protein interaction interface—the protein can be rendered temporarily inactive. nih.gov Subsequent irradiation with light removes the bulky DMNB group, restoring the function of the serine residue and activating the protein. This "on-demand" activation is a powerful tool for studying complex biological processes and for developing proteins with enhanced therapeutic properties, such as light-activated enzymes or signaling proteins.

The ability to control protein activity with high spatial and temporal resolution opens up new avenues for research and therapeutics. For example, a caged serine could be placed at a key phosphorylation site to study the specific downstream effects of a signaling cascade. By activating the phosphorylation site with a focused beam of light, researchers can investigate the localized cellular response. This technique has been instrumental in dissecting complex cellular pathways and engineering proteins that can be controlled non-invasively. nih.govinstras.com

Application AreaResearch FindingEngineered Property
Enzyme Activity Control A DMNB-caged serine is incorporated into the active site of a protease.The enzyme remains inactive until irradiated, allowing for controlled, localized proteolytic activity.
Signaling Pathway Analysis A key serine phosphorylation site in a kinase substrate is caged with DMNB.The phosphorylation event can be triggered by light, enabling the study of signaling dynamics with high temporal resolution. nih.gov
Protein-Protein Interactions A serine residue critical for a binding interface is caged.The interaction can be switched on with light, allowing for controlled assembly of protein complexes.

Bioconjugation Strategies for Drug Delivery Systems

This compound is a versatile tool for developing sophisticated drug delivery systems. The photocleavable nature of the DMNB group can be exploited as a linker to attach therapeutic agents, imaging probes, or targeting moieties to peptides or proteins. nih.gov In this strategy, the serine hydroxyl group serves as an anchor point for the drug cargo via the DMNB linker.

This assembly, known as a bioconjugate, can be designed to target specific cells or tissues. For example, a peptide that preferentially binds to cancer cells can be conjugated to a chemotherapy drug through a DMNB-serine linker. nih.gov After the bioconjugate accumulates at the tumor site, targeted light irradiation cleaves the DMNB linker, releasing the drug directly into the tumor microenvironment. This approach significantly enhances the therapeutic index by maximizing the drug concentration at the target site while minimizing systemic exposure and associated side effects. nih.gov Serine-selective modification techniques are an expanding area of research for creating stable and effective bioconjugates. nih.govnih.gov

Conjugate ComponentRole of this compoundDrug Delivery Application
Targeting Moiety (Peptide) Incorporated into the peptide sequence to provide an attachment point.Guides the entire drug conjugate to a specific biological target (e.g., a receptor on a cancer cell). mdpi.com
Photocleavable Linker (DMNB) The DMNB group links the drug to the serine side-chain.Enables light-triggered, localized release of the therapeutic payload from the targeting peptide. researchgate.net
Therapeutic Payload (Drug) Covalently attached to the DMNB group.The active agent that is delivered to the target site to exert a therapeutic effect.

Research on Biological Impact of Peptides Containing N Fmoc Dmnb L Serine Derived Units

Studies on Anti-Proliferative Activity

Peptides incorporating modified serine residues, such as those derived from N-Fmoc DMNB-L-serine or related N-methylated and protected serine derivatives, have shown potent anti-proliferative activities. A notable example is Coibamide A, a marine natural product with significant cytotoxicity against various human cancer cell lines. medchemexpress.complos.orgnih.gov

Coibamide A Synthesis and Structure-Activity Relationship

Coibamide A is a cyclic depsipeptide isolated from marine cyanobacteria. plos.orgnih.gov Its complex structure, featuring several N-methylated amino acids and a depsipeptide linkage, contributes to its potent biological activity. plos.orgnih.gov N-Fmoc-N,O-dimethyl-L-serine, a serine derivative, has been reported as a building block in the synthesis of Coibamide A. medchemexpress.commedchemexpress.comglpbio.com The synthesis of Coibamide A and its analogues often employs Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS), followed by cyclization. nih.govnih.gov

Structure-activity relationship (SAR) studies on Coibamide A and its epimers have revealed the importance of its cyclic structure and specific stereocenters for anti-proliferative activity. plos.orgnih.govacs.org For instance, linearization of Coibamide A results in a loss of cytotoxicity, highlighting the critical role of the cyclized structure. plos.org Studies on epimers, such as the [d-MeAla¹¹]-epimer of Coibamide A, have shown that even subtle stereochemical changes can impact cytotoxic potency, although the [d-MeAla¹¹]-epimer still exhibited nanomolar cytotoxicity against several cancer cell lines. nih.gov The positioning of specific residues and modifications, such as the insertion of unnatural amino acids, has been explored to develop photoaffinity probes for studying Coibamide A's interactions. acs.orgchemrxiv.org

Mechanisms of Action in Cancer Cells (e.g., Sec61 Targeting)

Coibamide A exhibits a unique mechanism of action compared to many established anti-cancer agents, as indicated by its "COMPARE-negative" profile in the NCI in vitro 60 cancer cell line panel. plos.org Research has identified the Sec61 protein translocon as a direct cellular target of Coibamide A. acs.orgacs.orgchemrxiv.orgnih.gov

The Sec61 translocon is a protein channel in the endoplasmic reticulum (ER) membrane responsible for the translocation of secretory and integral membrane proteins. acs.org By targeting Sec61, Coibamide A inhibits the entry of a broad range of proteins into the secretory pathway, preventing their proper biogenesis and trafficking. acs.orgchemrxiv.orgnih.gov This disruption of protein homeostasis leads to various cellular effects, including the induction of mTOR-independent autophagy and cell death in cancer cells. plos.orgchemrxiv.orgresearchgate.netresearchgate.net Coibamide A has been shown to decrease the expression of clinically relevant proteins like the HER/ErbB family receptors (e.g., EGFR, HER2, HER3) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are dependent on Sec61 for their biogenesis. acs.orgnih.govresearchgate.net This inhibition of essential protein synthesis contributes to its potent anti-proliferative effects. acs.orgnih.gov

Investigations into Neurotransmitter Systems and Cell Signaling

Serine and its metabolites, particularly D-serine, play crucial roles in neurotransmission and cell signaling in the nervous system. jneurosci.orgnih.govnih.govnih.gov The development of tools to precisely control the release of serine within cellular systems has been valuable for studying its biological functions.

Photoactivated Release of Serine and its Metabolites in Cellular Systems

To investigate the temporal and spatial dynamics of serine signaling, photocaged derivatives have been developed. DMNB-caged-Serine (O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine) is a prominent example of such a tool. tocris.comrndsystems.comchemsrc.com This compound is biologically inert until irradiated with visible blue light (typically 405 nm), which cleaves the DMNB protecting group and releases active serine. tocris.comrndsystems.comchemsrc.com

The use of photocaged compounds like DMNB-caged-Serine allows for the rapid and localized increase in intracellular or extracellular serine concentrations, enabling researchers to study the immediate downstream effects of serine release in living cells with high spatiotemporal control. nih.govencyclopedia.pub This technique has been applied to study the role of serine in various cellular processes, including its incorporation into proteins and its influence on metabolic pathways. tocris.comchemsrc.comresearchgate.net

Modulation of Neuronal and Glial Interactions via Serine Pathway

Serine, particularly its isomer D-serine, is recognized as an important gliotransmitter involved in the complex communication between neurons and glial cells, particularly astrocytes. nih.govnih.govmdpi.complos.org Astrocytes synthesize D-serine from L-serine via the enzyme serine racemase and can release it into the synaptic cleft. jneurosci.orgnih.govnih.govpnas.org This release of D-serine from glial cells can modulate neuronal activity and synaptic transmission. nih.govnih.govmdpi.complos.orgarxiv.org

Studies using techniques that manipulate D-serine levels, potentially including the controlled release of serine from caged compounds, contribute to understanding how the serine pathway influences neuronal-glial interactions. jneurosci.orgnih.govnih.govplos.orgpnas.org This dialogue is crucial for various brain functions, including the formation and refinement of synapses and the regulation of synaptic plasticity. nih.govnih.govmdpi.com Imbalances in D-serine signaling and neuronal-glial communication have been implicated in neurological and psychiatric disorders. nih.govnih.govmdpi.com

Impact on NMDA Receptor Co-Agonism and Synaptic Plasticity

D-serine is a key endogenous co-agonist for N-methyl-D-aspartate receptors (NMDARs). jneurosci.orgnih.govnih.govpnas.orgmdpi.combiorxiv.org NMDARs are critical for excitatory synaptic transmission and are essential for various forms of synaptic plasticity, such as long-term potentiation (LTP), which is considered a cellular mechanism underlying learning and memory. jneurosci.orgnih.govmdpi.combiorxiv.org The activation of NMDARs requires the binding of both glutamate (B1630785) and a co-agonist (either glycine (B1666218) or D-serine) to their respective binding sites. mdpi.combiorxiv.org D-serine binds to the glycine binding site of the NMDAR with higher affinity than glycine in many brain regions and is considered the primary endogenous co-agonist. mdpi.com

Controlled Regulation of Protein Phosphorylation

Protein phosphorylation is a critical post-translational modification regulating numerous cellular functions. Introducing a photocaged serine residue into a protein at a phosphorylation site can effectively block phosphorylation until the cage is removed by light. This allows for the light-induced activation of phosphorylation at a specific site and time.

Research has demonstrated the use of 4,5-dimethoxy-2-nitrobenzylserine (DMNB-Ser), a caged form of serine, to control protein phosphorylation. By genetically encoding DMNB-Ser into proteins in response to an amber nonsense codon, researchers could achieve site-specific incorporation of the caged amino acid. nih.gov Irradiation with blue light converted the DMNB-Ser back to native serine in living cells, enabling the photoactivation of phosphorylation. nih.gov This technique has been applied to study the dynamic regulation of protein function, such as the nuclear export of the transcription factor Pho4 in Saccharomyces cerevisiae, which is controlled by phosphorylation at specific serine sites. nih.gov Similarly, caged serine has been encoded into the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel in human cells to monitor the functional consequences of phosphorylation at individual serine residues in real-time upon photoactivation. nih.gov

A photoactivatable protein phosphatase-1 (PP1)-disrupting peptide incorporating a photocaged tyrosine residue (another residue subject to phosphorylation) has also been developed, highlighting the broader application of photocaging strategies to control phosphorylation-related events by modulating phosphatase activity. acs.orgacs.org While this specific example uses caged tyrosine, the principle is directly applicable to caged serine for controlling phosphorylation.

In Vivo Applications and Cellular Studies

The use of peptides and proteins containing photocaged amino acids extends to in vivo applications and various cellular studies, allowing for light-guided control over cellular behavior.

Spatiotemporal Control of Lymphocyte Migration with Photoactivatable Chemokines

Chemokine-guided lymphocyte migration is essential for immune system function. Photoactivatable chemokines, where key residues are caged, enable the spatiotemporal control of cell migration using light. The synthesis of a two-photon-activatable chemokine, CCL5, has been reported, utilizing the caging of multiple residues, including serine, with DMNB groups. nih.govresearchgate.net Total chemical synthesis allowed for the incorporation of DMNB-caged serine (Fmoc-Ser(DMNB)-OH was used in the synthesis) into the chemokine structure. nih.gov Photoactivation with light restored the chemokine's full chemotactic activity. researchgate.net This approach allowed for the in vitro and in vivo manipulation of T-cell migration, demonstrating artificial T-cell positioning in cutaneous tissues and lymph nodes upon controlled photoactivation. researchgate.net This highlights the potential of peptides containing DMNB-L-serine-derived units for precisely directing cell movement in living organisms.

Regulating Protein Function in Eukaryotic Systems

Genetically encoded photocaged amino acids, including DMNB-Ser, have been used to regulate protein function in eukaryotic systems. By incorporating DMNB-Ser at specific sites within a protein using genetic code expansion techniques, researchers can create proteins whose function is initially masked by the cage. oup.comnih.gov Upon illumination with light, the cage is removed, restoring the native amino acid and activating or altering protein function. oup.comnih.gov This methodology has been applied to control the activity of transcription factors and ion channels in eukaryotic cells, providing a powerful tool to study dynamic cellular processes. nih.govnih.gov The ability to precisely control the timing and location of protein activation in living cells and organisms offers unprecedented opportunities to dissect complex biological pathways.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
L-serine5951
N-Fmoc-L-serine6541433
DMNB-caged-Serine780009-55-4
Fmoc-Ser(tBu)-OH2724633
Fmoc-O-benzyl-L-serine7017914
Fmoc-O-acetyl-L-serine7018824
N-Fmoc-N,O-dimethyl-L-serine53395243

This compound is a specialized amino acid derivative pivotal in the synthesis of peptides and proteins engineered for light-sensitive control. This compound incorporates two key chemical functionalities: the 9-fluorenylmethoxycarbonyl (Fmoc) group for transient Nα-protection, widely used in solid-phase peptide synthesis (SPPS), and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a photolabile protecting group attached to the serine side chain hydroxyl. The strategic placement of the DMNB cage on the serine residue allows for the masking of its native function until spatially and temporally controlled removal by irradiation with light.

The utility of this compound lies in its ability to be incorporated into peptide sequences using standard Fmoc-based SPPS protocols. Following peptide assembly and Nα-Fmoc deprotection, the DMNB group remains on the serine side chain, rendering the serine residue biologically inert or modified in its activity. Subsequent illumination with specific wavelengths of light (typically UV or blue light) cleaves the DMNB group, unmasking the native serine hydroxyl and restoring the peptide or protein's original function at the site of uncaging. This photochemical control provides a powerful tool for investigating biological processes with high precision.

Peptides and proteins incorporating serine residues modified with photolabile groups like DMNB have been instrumental in dissecting complex biological pathways and cellular dynamics. The ability to optically control the activity of these biomolecules allows for unprecedented spatiotemporal resolution in research.

Controlled Regulation of Protein Phosphorylation

Protein phosphorylation, a reversible post-translational modification of serine, threonine, or tyrosine residues, plays a crucial role in regulating protein activity, signaling cascades, and cellular processes. Introducing a photocaged serine residue at a specific phosphorylation site within a protein offers a mechanism to control phosphorylation events with light.

By utilizing techniques such as genetic code expansion, the photocaged amino acid 4,5-dimethoxy-2-nitrobenzylserine (DMNB-Ser) has been site-specifically incorporated into proteins in living cells. nih.gov This caged serine effectively blocks phosphorylation at that position. Upon irradiation with blue light, the DMNB group is cleaved, converting the caged serine back to a native serine residue that can then be phosphorylated. nih.gov This light-inducible phosphorylation has been used to study the dynamics of transcription factor regulation, demonstrating distinct nuclear export kinetics based on the phosphorylation state of specific serine residues. nih.gov Similarly, introducing caged serine into the CFTR ion channel has allowed for real-time observation and functional analysis of individual phosphorylation sites in human cells upon photoactivation. nih.gov This approach provides a direct method to study the functional consequences of phosphorylation at specific sites within a protein.

In Vivo Applications and Cellular Studies

The development of peptides and proteins containing photocaged amino acids has opened avenues for controlling biological events in living cells and organisms with light.

Spatiotemporal Control of Lymphocyte Migration with Photoactivatable Chemokines

Chemokines are key signaling proteins that guide the migration of immune cells, such as lymphocytes, to specific locations in the body. Creating photoactivatable chemokines allows researchers to precisely control the timing and location of immune cell recruitment. Total chemical synthesis has been employed to generate photoactivatable versions of chemokines like CCL5, where DMNB groups were used to cage critical amino acid residues, including serine. nih.govresearchgate.net The synthesis involved the use of Fmoc-Ser(DMNB)-OH as a building block. nih.gov

Studies using these photoactivatable chemokines have demonstrated the ability to control lymphocyte migration both in vitro and in vivo. researchgate.net By applying light to specific areas, researchers could induce the release of the active chemokine, thereby directing the movement of lymphocytes. This spatiotemporal control has been used to investigate the mechanisms underlying chemokine-guided migration and to artificially position T cells in tissues like skin and lymph nodes. researchgate.net This research highlights the potential of peptides incorporating DMNB-L-serine-derived units for manipulating immune cell behavior in a controlled manner.

Regulating Protein Function in Eukaryotic Systems

The site-specific incorporation of photocaged amino acids via techniques like genetic code expansion provides a versatile method for regulating the function of a wide range of proteins in eukaryotic cells. oup.comacs.org By introducing a caged residue at a site critical for protein activity, interaction, or localization, the protein's function can be initially suppressed.

Illumination with light removes the photocage, restoring the native amino acid and activating the protein's function. oup.comnih.gov This light-inducible control allows for the study of dynamic cellular processes, signaling pathways, and protein-protein interactions with high temporal and spatial precision. Applications have included the light-controlled activation of transcription factors and ion channels, providing insights into their roles in cellular physiology. nih.govnih.gov The ability to switch protein function on or off with light in living eukaryotic systems makes peptides and proteins containing DMNB-L-serine-derived units valuable tools in cell biology and beyond.

Analytical and Characterization Methodologies for N Fmoc Dmnb L Serine and Its Conjugates

Spectroscopic Techniques for Photochemical Mechanism Elucidation

The photochemical properties of N-Fmoc DMNB-L-serine are central to its function as a photolabile protecting group, or "caged" compound. Elucidating the mechanism and dynamics of the deprotection process, which releases the active L-serine molecule upon irradiation, requires sophisticated spectroscopic techniques capable of resolving events on extremely short timescales.

Transient Absorption Spectroscopy for Ultrafast Photochemistry

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the excited-state dynamics of phototriggers like this compound. In a typical experiment, a short laser pulse (the pump) excites the molecule, and a second, delayed pulse (the probe) measures the absorption of the transient species formed. By varying the delay time between the pump and probe pulses, the evolution of the excited states can be mapped from femtoseconds to microseconds. nih.govnih.gov

For DMNB-caged serine (DMNB-Ser), TAS studies have been conducted to understand the pathways following electronic excitation. nih.govacs.org Upon excitation with a UV pump pulse (e.g., 360 nm), the molecule is promoted to an excited singlet state. The subsequent transient electronic absorption spectra reveal changes in excited-state absorption (ESA) profiles over time. acs.org

In a study of DMNB-Ser in dimethyl sulfoxide (DMSO), transient electronic absorption spectra were recorded from 200 femtoseconds to 8 microseconds. nih.gov The data revealed complex dynamics, including the evolution of an ESA band centered around 470 nm into another band at approximately 440 nm. This change is attributed to intersystem crossing (ISC) from the initial excited singlet state (S₁) to the triplet manifold. acs.org The presence of different solvent environments, such as a mixture of DMSO and water, can influence the photochemistry. For instance, in a 10:1 DMSO/H₂O mixture, DMNB-Ser exhibited two distinct S₁ lifetimes of 1.95 ps and 10.1 ps, likely due to different microsolvation environments around the molecule. nih.gov

Table 1: Transient Species and Lifetimes for DMNB-Ser in DMSO

Time Constant (ps)Assignment
1.95S₁ Lifetime (in 10:1 DMSO/H₂O)
10.1 ± 1.2S₁ Lifetime (in 10:1 DMSO/H₂O)
13.9 ± 1.2Intersystem Crossing (ISC) to Triplet State

This table is generated based on data for DMNB-Ser, a closely related compound, to illustrate the typical timescales and processes observed in transient absorption spectroscopy of DMNB-caged amino acids. nih.govacs.org

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopic studies encompass a range of techniques, including TAS, that monitor a system's evolution after photoexcitation. These studies are crucial for understanding the kinetics of both the formation of intermediate species and the release of the caged molecule. researchgate.net The release of the substrate from a nitrobenzyl-based photolabile protecting group, like DMNB, is not instantaneous. The decay of the primary quinonoid intermediates can occur on the microsecond timescale, and the final release of the free substrate may be even slower. nih.gov

In addition to electronic spectroscopy, time-resolved vibrational absorption spectroscopy (TVAS) can provide complementary information. TVAS monitors the recovery of ground-state bleach (GSB) features, such as the NO₂ stretching vibrations. This allows for the deduction of the efficiency of photorelease by tracking the repopulation of the ground electronic state. acs.org For DMNB-Ser, TVAS measurements have shown a substantial recovery of the GSB band, providing insights into the efficiency of serine photorelease. nih.govacs.org

Chromatographic Purity Assessment and Enantioseparation

The chemical and chiral purity of this compound is critical for its applications, particularly in peptide synthesis where impurities can lead to undesired side products and affect the final peptide's quality. nih.govmerckmillipore.com High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing both aspects of purity. phenomenex.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Peptide Analysis

HPLC is a cornerstone technique for determining the purity of N-Fmoc amino acids. labmartgh.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol. Detection is typically performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs UV light. nih.gov

The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks. It is crucial to use highly optimized HPLC methods with characterized standards for potential impurities to ensure accurate quantitation, as some impurities may co-elute with the main peak in non-optimized systems. nih.govmerckmillipore.com

Table 2: Typical HPLC Conditions for Purity Analysis of N-Fmoc Amino Acids

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate ~1.0 mL/min
Detection UV at 254 nm or 265 nm
Temperature Ambient or controlled (e.g., 25 °C)

This table represents a general methodology for the purity analysis of N-Fmoc amino acids and would be a starting point for the specific analysis of this compound.

Chiral HPLC for Enantiomeric Resolution of N-Fmoc Amino Acids

While standard HPLC can determine chemical purity, it cannot distinguish between enantiomers (D- and L-forms) of an amino acid. merckmillipore.com The presence of the D-enantiomer as an impurity in this compound can have a significant impact on the biological activity and structure of a synthesized peptide. Therefore, assessing the enantiomeric purity is essential. phenomenex.com

Chiral HPLC is the preferred method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Several types of CSPs are effective for the resolution of N-Fmoc amino acids, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly common. phenomenex.comsigmaaldrich.com

For instance, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to resolve a wide range of N-Fmoc amino acids under reversed-phase conditions. phenomenex.comphenomenex.com The mobile phase often consists of an organic modifier like acetonitrile or methanol with an acidic additive. phenomenex.com The high level of precision required for enantiomeric purity, often exceeding 99.8% enantiomeric excess (ee), can be achieved with chiral HPLC. phenomenex.com Another approach involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Advanced Structural Characterization of Conjugates

Advanced analytical techniques are required for this characterization. Mass spectrometry (MS), particularly in conjunction with HPLC (LC-MS), is a primary tool for determining the molecular weight of the conjugate, which confirms the addition of the this compound moiety. High-resolution mass spectrometry can provide an accurate mass measurement, further confirming the elemental composition.

For larger peptide or protein conjugates, a combination of techniques is often employed. After confirming the molecular weight, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the modification. This involves fragmenting the peptide in the mass spectrometer and analyzing the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of conjugates, although it is typically more applicable to smaller molecules or peptides. 1D and 2D NMR experiments can provide detailed information about the chemical environment of each atom in the molecule, confirming the structure of the DMNB caging group and its attachment to the serine.

Finally, after the conjugate has been fully characterized, its photochemical properties would be studied using the spectroscopic techniques described in section 6.1 to ensure that the uncaging process proceeds as expected within the context of the larger molecule.

Mass Spectrometry for Molecular Mass Verification of Synthesized Peptides

Mass spectrometry (MS) is a cornerstone analytical technique for the verification of synthesized peptides, including those incorporating this compound. Its high sensitivity and accuracy make it ideal for confirming the molecular weight of the final peptide product, thereby validating the success of the synthesis and purification steps. nih.gov

Electrospray Ionization (ESI) is a commonly utilized soft ionization technique in the mass spectrometry of peptides. mcgill.canih.gov ESI-MS is particularly well-suited for analyzing large, non-volatile, and thermally labile molecules like peptides, as it allows for their ionization directly from a solution into the gas phase with minimal fragmentation. The resulting mass spectrum typically displays a series of multiply charged ions, from which the molecular mass of the peptide can be accurately calculated.

High-resolution mass spectrometry, often coupled with techniques like time-of-flight (TOF) analysis, provides highly accurate mass measurements. nih.gov This level of precision is essential for confirming the elemental composition of the synthesized peptide and for distinguishing it from any closely related impurities or byproducts that may have formed during the synthesis.

In a typical workflow, the crude or purified peptide is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions. For peptides synthesized using this compound, mass spectrometry can confirm the successful incorporation of this modified amino acid into the peptide chain.

Below is a table illustrating the expected and observed mass data for a hypothetical peptide containing this compound.

Table 1: Mass Spectrometry Data for a Hypothetical Peptide Containing this compound

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
Ac-Gly-Ala-(DMNB-Ser)-Val-NH2523.25523.2619.1
Fmoc-Leu-Gly-(DMNB-Ser)-Phe-OH848.38848.3911.8

This table is for illustrative purposes and does not represent actual experimental data.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to obtain sequence information from the synthesized peptide. In a tandem MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. mdpi.com This fragmentation pattern provides information about the amino acid sequence, confirming the correct assembly of the peptide and the position of the this compound residue.

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. acs.orgnih.gov For peptides and conjugates containing this compound, NMR is invaluable for elucidating their conformation and for studying their interactions with other molecules.

The table below provides hypothetical ¹H NMR chemical shift data for the DMNB and Fmoc groups in a peptide conjugate.

Table 2: Hypothetical ¹H NMR Chemical Shift Data

GroupProtonChemical Shift (ppm)
DMNBAromatic CH7.70
DMNBAromatic CH7.10
DMNBMethoxy (OCH₃)3.95
DMNBMethoxy (OCH₃)3.90
DMNBMethylene (CH₂)5.50
FmocAromatic CH7.85
FmocAromatic CH7.65
FmocAromatic CH7.40
FmocAromatic CH7.30
FmocMethylene (CH₂)4.40
FmocMethine (CH)4.25

This table is for illustrative purposes and does not represent actual experimental data.

NMR is also a powerful tool for studying the interactions between a peptide conjugate and its biological target. By monitoring changes in the NMR spectrum of the peptide upon the addition of a binding partner, it is possible to identify the specific amino acid residues involved in the interaction and to determine the binding affinity. This can be achieved through chemical shift perturbation studies, where changes in the chemical shifts of specific protons are monitored, or through saturation transfer difference (STD) NMR, which identifies the parts of the peptide that are in close contact with the binding partner.

Compound Names

Q & A

Q. What are the standard protocols for synthesizing N-Fmoc DMNB-L-serine, and how do they ensure regioselectivity?

this compound is typically synthesized via Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., DIPEA in DMF) to protect the amine group. DMNB (dimethylnitrobenzyl) is used as a photolabile protecting group for the serine hydroxyl, enabling controlled deprotection under UV light . Key steps include:

  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate intermediates .
  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group, forming a stable adduct with dibenzofulvene byproducts to prevent side reactions . Methodological Note: Monitor reaction progress via TLC or HPLC to confirm intermediate stability .

Q. How do researchers characterize the structural integrity of this compound during synthesis?

  • UV Spectroscopy : The Fmoc group exhibits strong absorbance at 280–300 nm, enabling quantification of protection/deprotection efficiency .
  • NMR Analysis : 1^1H and 13^{13}C NMR verify regioselectivity (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and DMNB group integrity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and purity (>95%) .

Q. What are the critical factors in designing experiments using this compound for peptide hydrogels?

this compound’s β-sheet structure is stabilized by π–π stacking of Fmoc groups, which drives hydrogel self-assembly. Experimental design must consider:

  • Solvent polarity : Hydrogel formation occurs in aqueous buffers (pH 7.4) with shear-thinning properties .
  • Deprotection kinetics : UV irradiation (365 nm) cleaves the DMNB group; optimize exposure time to avoid peptide degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Fmoc-deprotection efficiency across different reaction conditions?

While piperidine is standard for Fmoc removal, studies report variable yields (70–95%) due to:

  • Base sensitivity : Piperidine’s nucleophilicity may degrade acid-labile DMNB groups. Alternatives like ionic liquids (e.g., [Bmim][BF4_4]) with triethylamine achieve >90% deprotection in 5–12 minutes without side reactions .
  • Solvent effects : Dichloromethane slows deprotection compared to DMF; validate solvent compatibility with photolabile groups .

Q. What advanced strategies address the instability of this compound under prolonged storage?

  • Lyophilization : Store at -20°C in amber vials to prevent UV-induced DMNB cleavage .
  • Stabilizers : Add antioxidants (e.g., BHT) to DMF solutions to inhibit Fmoc oxidation . Contradiction Alert: Some studies report reduced peptide solubility after lyophilization; pre-test solubility in target buffers .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced β-sheet stability?

  • Molecular Dynamics (MD) : Simulate π–π stacking interactions to predict hydrogel rigidity .
  • DFT Calculations : Compare energy barriers for DMNB deprotection under varying UV wavelengths . Validation Step: Cross-reference computational results with CD spectroscopy (e.g., β-sheet signals at 215–220 nm) .

Q. What methodologies reconcile discrepancies in peptide coupling yields when using this compound?

Low yields (<70%) may stem from:

  • Steric hindrance : DMNB’s nitrobenzyl group impedes coupling; use microwave-assisted SPPS to enhance reaction kinetics .
  • Activation reagents : Compare HBTU vs. HATU for carbodiimide-mediated coupling; HATU improves efficiency by 15–20% .

Methodological Guidelines

  • Data Contradiction Analysis : Use control experiments (e.g., Fmoc-deprotection without DMNB) to isolate variable impacts .
  • Reproducibility : Document UV irradiation parameters (wavelength, intensity) and solvent batches to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.